3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,5-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its multiple functional groups, including methoxy, nitro, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the condensation of 4-nitroaniline with thiourea to form the thiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, leading to the formation of different derivatives.
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Hydroxylated, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an anti-inflammatory, antioxidant, or anticancer agent.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group, for example, can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide
4-Nitrobenzamide derivatives
Thiazole-based benzamides
Uniqueness
3,5-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-14-7-12(8-15(9-14)26-2)17(22)20-18-19-16(10-27-18)11-3-5-13(6-4-11)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCKJCHTNKMRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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